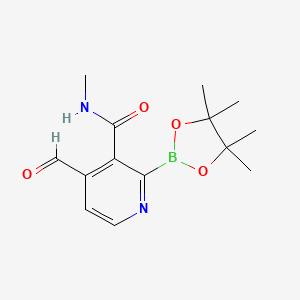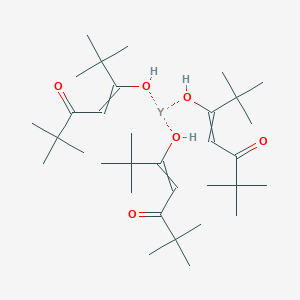
Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is a coordination compound with the chemical formula Y(OCC(CH3)3CHCOC(CH3)3)3. It is a white crystalline solid that is used as a precursor for the formation of thin films of yttria by chemical vapor deposition. This compound is notable for its high purity and stability, making it valuable in various scientific and industrial applications .
准备方法
Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) can be synthesized through several methods:
Reaction of Yttrium Nitrate Hydrate with 2,2,6,6-Tetramethyl-3,5-heptanedione: This method involves dissolving yttrium nitrate hydrate in methanol and reacting it with 2,2,6,6-tetramethyl-3,5-heptanedione.
Reaction of Yttrium Oxide with Sodium Salt of 2,2,6,6-Tetramethyl-3,5-heptanedione: Yttrium oxide is reacted with the sodium salt of 2,2,6,6-tetramethyl-3,5-heptanedione to form the desired compound.
Reaction of Yttrium Hydroxide with 2,2,6,6-Tetramethyl-3,5-heptanedione in Methanol: This method involves reacting yttrium hydroxide with 2,2,6,6-tetramethyl-3,5-heptanedione in methanol to produce the compound.
化学反应分析
Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Reduction reactions can occur in the presence of reducing agents like hydrogen or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other ligands under specific conditions.
Common reagents used in these reactions include oxidizing agents (e.g., oxygen), reducing agents (e.g., hydrogen), and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) has a wide range of scientific research applications:
作用机制
The mechanism of action of Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) involves its ability to form stable complexes with various ligands. This stability is due to the strong coordination bonds between the yttrium ion and the ligands. The compound’s high thermal stability and volatility make it suitable for use in chemical vapor deposition processes, where it decomposes to form thin films of yttria .
相似化合物的比较
Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) can be compared with other similar compounds, such as:
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III): This compound is used as a hydrogenation catalyst and has similar coordination properties.
Europium(III)-tris-(2,2,6,6-tetramethyl-3,5-heptanedionate): This compound is used in luminescent materials and has similar coordination properties.
Zirconium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate): This compound is used in the formation of thin films and has similar thermal stability.
Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is unique due to its high thermal stability, purity, and suitability for chemical vapor deposition processes, making it valuable in various advanced material applications .
属性
分子式 |
C33H60O6Y |
|---|---|
分子量 |
641.7 g/mol |
IUPAC 名称 |
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;yttrium |
InChI |
InChI=1S/3C11H20O2.Y/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3; |
InChI 键 |
IAYLRLKRHZVTOP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Y] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


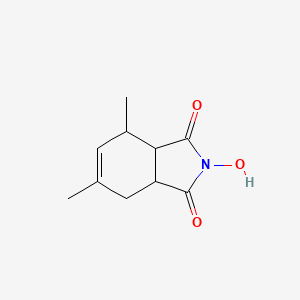
![N-[4-[(3-chloro-4-fluorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl]-5-(4-methyl-1-piperazinyl)-2-pentynamide](/img/structure/B14787452.png)
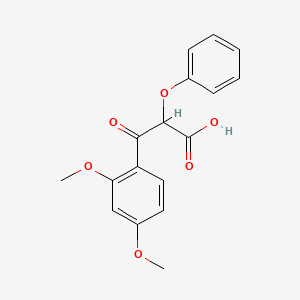
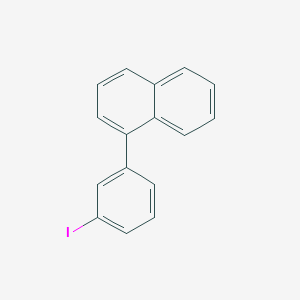
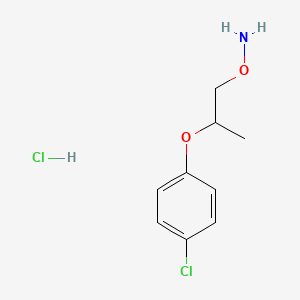
![4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide](/img/structure/B14787480.png)
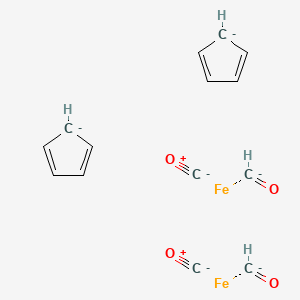
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14787489.png)
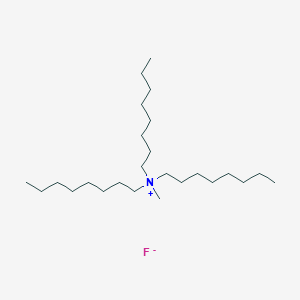
![6,8-Dibromo-2-chloroimidazo[1,2-a]pyridine](/img/structure/B14787494.png)
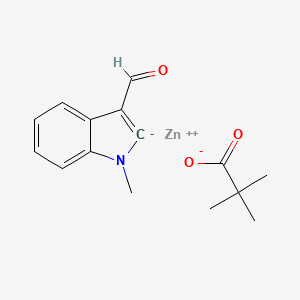
![(2S,3R)-2-[(2S)-6-Amino-2-[(2S)-2-[(2S)-2-amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanamido]hexanamido]-3-hydroxybutanoic acid](/img/structure/B14787512.png)
![(10R,13R)-6-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14787518.png)
